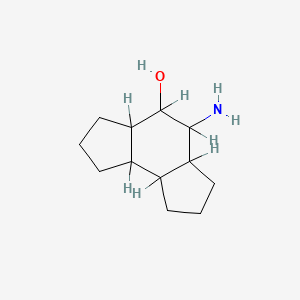
3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol is a complex organic compound with the molecular formula C12H21NO and a molecular weight of 195.3012 . This compound is characterized by its unique tricyclic structure, which includes three interconnected rings, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by the introduction of the amino and hydroxyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and controlled environments to ensure the correct formation of the tricyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler tricyclic amine.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tricyclic ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying tricyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. The amino and hydroxyl groups play crucial roles in these interactions, forming hydrogen bonds and other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[7.3.0.0(2.6)]dodecane: A similar tricyclic compound with a different arrangement of rings.
4-Amino-tricyclo[3.3.1.13,7]decan-1-ol: Another tricyclic compound with an amino group, but with a different ring structure.
Uniqueness
3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol is unique due to its specific ring arrangement and the presence of both amino and hydroxyl groups. This combination of features makes it particularly interesting for research and industrial applications, as it offers a range of chemical reactivity and potential biological activity not found in other similar compounds.
Properties
CAS No. |
73495-63-3 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
5-amino-1,2,3,3a,4,5,5a,6,7,8,8a,8b-dodecahydro-as-indacen-4-ol |
InChI |
InChI=1S/C12H21NO/c13-11-9-5-1-3-7(9)8-4-2-6-10(8)12(11)14/h7-12,14H,1-6,13H2 |
InChI Key |
SNFQBHZULFXOGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CCCC3C(C(C2C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















